NSD3-IN-1 vs. NSD3-IN-2: IC50 Comparison in Enzymatic NSD3 Assays
NSD3-IN-1 exhibits an in vitro IC50 of 28.58 μM against NSD3 methyltransferase activity, whereas the analog NSD3-IN-2 (compound C6) demonstrates an IC50 of 17.97 μM under comparable enzymatic conditions [1].
| Evidence Dimension | In vitro enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 28.58 μM |
| Comparator Or Baseline | NSD3-IN-2: 17.97 μM |
| Quantified Difference | NSD3-IN-2 is ~1.6-fold more potent than NSD3-IN-1 (28.58 / 17.97 ≈ 1.59x) |
| Conditions | Recombinant NSD3 methyltransferase activity assay |
Why This Matters
This ~1.6-fold potency difference may influence working concentration ranges and cost-per-experiment calculations when selecting between these tool compounds.
- [1] Piao, L., et al. (2019). Application of compound C6 as histone methyltransferase NSD3 inhibitor. China Patent CN109223794. Retrieved from https://www.peptidedb.com/database/NSD3-IN-2.html View Source
